molecular formula C14H10BrN3O2S B11320263 N-(2,1,3-benzothiadiazol-5-yl)-2-(4-bromophenoxy)acetamide

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-bromophenoxy)acetamide

Cat. No.: B11320263
M. Wt: 364.22 g/mol
InChI Key: OXSFQDCPHIMFES-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-bromophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture. The presence of the benzothiadiazole moiety and the bromophenoxy group in its structure suggests potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-(4-bromophenoxy)acetamide typically involves the following steps:

    Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and an oxidizing agent.

    Acylation: The final step involves the acylation of the benzothiadiazole derivative with 4-bromophenoxyacetic acid or its derivatives using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-bromophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could result in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-(4-bromophenoxy)acetamide would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole cores but different substituents.

    Phenoxyacetamide Derivatives: Compounds with similar phenoxyacetamide structures but different aromatic substitutions.

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-bromophenoxy)acetamide is unique due to the combination of the benzothiadiazole core and the bromophenoxy group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H10BrN3O2S

Molecular Weight

364.22 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-bromophenoxy)acetamide

InChI

InChI=1S/C14H10BrN3O2S/c15-9-1-4-11(5-2-9)20-8-14(19)16-10-3-6-12-13(7-10)18-21-17-12/h1-7H,8H2,(H,16,19)

InChI Key

OXSFQDCPHIMFES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=CC3=NSN=C3C=C2)Br

Origin of Product

United States

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